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Compound of Interest

Compound Name: 4-Bromo-6-fluoroisoquinoline

Cat. No.: B3027858 Get Quote

4-Bromo-6-fluoroisoquinoline is a dihalogenated heterocyclic compound. Its power as a

synthetic intermediate lies in the distinct chemical environments of its two halogen substituents.

The bromine atom at the 4-position and the fluorine atom at the 6-position provide orthogonal

handles for sequential, selective functionalization.

Table 1: Core Properties of 4-Bromo-6-fluoroisoquinoline

Property Value

CAS Number 1416500-78-1

Chemical Formula C₉H₅BrFN

Molecular Weight 226.05 g/mol

Appearance Off-white to pale yellow solid

Purity Typically >98%

Solubility
Soluble in common organic solvents (DCM,

THF, Dioxane, Toluene)

The isoquinoline core itself offers a rigid, planar scaffold that is adept at participating in π-

stacking and hydrogen bonding interactions within biological targets. The strategic placement

of the bromine and fluorine atoms allows for precise control over the molecule's growth vector

and the fine-tuning of its electronic and metabolic properties.
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The Duality of Reactivity: A Chemist's Playground
The primary utility of 4-Bromo-6-fluoroisoquinoline stems from the differential reactivity of the

C4-Br and C6-F bonds. The C-Br bond is significantly more susceptible to palladium-catalyzed

cross-coupling reactions, while the C-F bond is more robust, typically requiring harsh conditions

for nucleophilic aromatic substitution (SNAr). This reactivity differential is the cornerstone of its

strategic value, enabling selective elaboration at the C4 position while the C6-fluorine remains

intact to modulate the physicochemical properties of the final compound.

This selective reactivity makes it an invaluable tool for building complex molecular

architectures, particularly in the development of kinase inhibitors and other targeted

therapeutics.[5]
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Caption: Reactivity map of 4-Bromo-6-fluoroisoquinoline.
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The isoquinoline framework is a cornerstone of many approved drugs and clinical candidates.

[1][6] 4-Bromo-6-fluoroisoquinoline serves as a key intermediate in synthesizing bioactive

molecules where precise control of substitution is critical.

A notable application is in the synthesis of Linrodostat, an inhibitor of indoleamine 2,3-

dioxygenase (IDO1) developed for cancer immunotherapy.[7] The scaffold's ability to undergo

selective cross-coupling reactions is central to the construction of such complex drug

candidates.[7] Its halogenated structure allows for these selective reactions, making it a

valuable asset in building diverse libraries of compounds for screening.[5]

Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear guidance on

executing the two most common and powerful transformations with 4-Bromo-6-
fluoroisoquinoline. As a Senior Application Scientist, I stress the importance of maintaining an

inert atmosphere for these palladium-catalyzed reactions to prevent catalyst degradation.

Protocol 1: Suzuki-Miyaura C-C Bond Formation
This protocol details the palladium-catalyzed coupling of 4-Bromo-6-fluoroisoquinoline with

an arylboronic acid. The Suzuki-Miyaura reaction is a robust and versatile method for creating

carbon-carbon bonds.[8]
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Preparation (Inert Atmosphere)

Reaction

Workup & Purification

Combine 4-Bromo-6-fluoroisoquinoline,
Arylboronic Acid (1.2 eq),

Pd(dppf)Cl₂ (3 mol%), & K₂CO₃ (2.5 eq)
in a Schlenk flask.

Evacuate and backfill
with Argon/Nitrogen (3x).

Add degassed solvents
(e.g., 1,4-Dioxane/Water 4:1)

via syringe.

Heat mixture to 80-90°C
with vigorous stirring

for 12-16 hours.

Monitor progress by TLC or LC-MS
until starting material is consumed.

Cool to RT. Dilute with
Ethyl Acetate and water.

Separate layers. Extract aqueous
phase with Ethyl Acetate (3x).

Combine organic layers, wash with
brine, dry (Na₂SO₄), and filter.

Concentrate under reduced pressure.

Purify by flash column chromatography
(Silica gel).
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
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Step-by-Step Methodology:

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 4-Bromo-6-fluoroisoquinoline (1.0 equiv), the desired arylboronic acid

(1.2 equiv), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03

equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).[9]

Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure the

removal of all oxygen.

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.[9]

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-16 hours.

Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with

ethyl acetate and water. Separate the organic layer, and extract the aqueous layer three

times with ethyl acetate.[9]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product

by flash column chromatography.[9]

Causality Behind Choices:

Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable palladium(II) precatalyst that is reliably

reduced in situ to the active palladium(0) species. The dppf ligand is sufficiently electron-rich

and bulky to promote both oxidative addition and reductive elimination.

Base (K₂CO₃): A moderately strong inorganic base is required to facilitate the

transmetalation step by forming a more nucleophilic boronate species from the boronic acid.

[8] It is generally well-tolerated by many functional groups.

Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic

base and facilitating the formation of the active boronate complex. Dioxane solubilizes the
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organic components.

Protocol 2: Buchwald-Hartwig C-N Bond Formation
This protocol describes the palladium-catalyzed amination of 4-Bromo-6-fluoroisoquinoline,

a cornerstone reaction for synthesizing aryl amines.[10][11]
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Preparation (Glovebox/Inert Atmosphere)

Reaction

Workup & Purification

Combine Pd₂(dba)₃ (2 mol%),
Xantphos (4 mol%), & NaOtBu (1.4 eq)

in an oven-dried Schlenk tube.

Add 4-Bromo-6-fluoroisoquinoline (1.0 eq)
and the desired amine (1.2 eq).

Add anhydrous, degassed Toluene
via syringe.

Seal the tube and heat
to 90-110°C for 12-24 hours.

Monitor reaction progress
by TLC or LC-MS.

Cool to RT. Dilute with
Ethyl Acetate.

Filter the mixture through a
pad of Celite to remove catalyst.

Concentrate the filtrate
under reduced pressure.

Purify the crude product by
flash column chromatography.

Click to download full resolution via product page

Caption: Experimental workflow for Buchwald-Hartwig amination.
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Step-by-Step Methodology:

Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium source

(e.g., Pd₂(dba)₃, 0.02 equiv), a bulky phosphine ligand (e.g., Xantphos, 0.04 equiv), and

sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.[10]

Reagent Addition: Add 4-Bromo-6-fluoroisoquinoline (1.0 equiv) and the desired primary

or secondary amine (1.2 equiv).

Solvent Addition: Add anhydrous, degassed toluene via syringe.

Reaction: Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours.

Monitoring: Track the reaction's progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl

acetate and filter through a pad of celite to remove palladium residues.[10]

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by

flash column chromatography.

Causality Behind Choices:

Catalyst System (Pd₂(dba)₃/Xantphos): The combination of a Pd(0) source and a bulky,

electron-rich phosphine ligand is critical.[12] The ligand stabilizes the palladium catalyst,

promotes the oxidative addition of the C-Br bond, and facilitates the final reductive

elimination step to form the C-N bond.[12]

Base (NaOtBu): A strong, non-nucleophilic base is essential. Its role is to deprotonate the

amine (or the amine-palladium complex) to generate the palladium-amido intermediate,

which is necessary for reductive elimination.[10][12]

Solvent (Toluene): An anhydrous, non-protic solvent is required to prevent quenching of the

strong base and interference with the catalytic cycle.

Conclusion
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4-Bromo-6-fluoroisoquinoline is far more than a simple halogenated heterocycle; it is a

precision tool for the modern medicinal chemist. Its well-defined and differential reactivity at the

C4 and C6 positions provides a reliable and strategic platform for the synthesis of complex

molecular targets. By enabling selective C-C and C-N bond formation, this building block

empowers researchers to rapidly generate novel analogues and accelerate the journey from

initial hit to clinical candidate. The robust protocols provided herein serve as a validated starting

point for unlocking the full synthetic potential of this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3027858#4-bromo-6-fluoroisoquinoline-cas-number-
1416500-78-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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